2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde

Gas chromatography Retention index Silyl ether derivatization

2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde (CAS 192711-11-8), also referred to as 2-TBDMS-4-methoxybenzaldehyde or TBDMS-protected 2-hydroxy-4-methoxybenzaldehyde, is a benzaldehyde derivative featuring a tert-butyldimethylsilyl (TBDMS) ether installed at the ortho position and a methoxy group at the para position. This compound serves as a masked electrophilic building block in multi-step organic synthesis, where the TBDMS group provides controlled, chemoselective protection of the phenolic hydroxyl functionality.

Molecular Formula C14H22O3Si
Molecular Weight 266.41 g/mol
CAS No. 192711-11-8
Cat. No. B11857682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde
CAS192711-11-8
Molecular FormulaC14H22O3Si
Molecular Weight266.41 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)OC)C=O
InChIInChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-13-9-12(16-4)8-7-11(13)10-15/h7-10H,1-6H3
InChIKeyMRXWTPQEYTVXDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde (CAS 192711-11-8): Orthogonal Alcohol Protection for High-Fidelity Synthetic Sequences


2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde (CAS 192711-11-8), also referred to as 2-TBDMS-4-methoxybenzaldehyde or TBDMS-protected 2-hydroxy-4-methoxybenzaldehyde, is a benzaldehyde derivative featuring a tert-butyldimethylsilyl (TBDMS) ether installed at the ortho position and a methoxy group at the para position [1]. This compound serves as a masked electrophilic building block in multi-step organic synthesis, where the TBDMS group provides controlled, chemoselective protection of the phenolic hydroxyl functionality . Its value derives not from the aldehyde moiety alone, but from the specific balance of steric bulk and conditional lability that governs deprotection kinetics, chromatographic detectability, and compatibility with enantioselective transformations—parameters that vary measurably among silyl-protected congeners.

Why TMS-Protected, 3-Regioisomeric, or Unprotected 4-Methoxybenzaldehyde Cannot Replace the 2-TBDMS-4-methoxybenzaldehyde Scaffold


Substituting a TMS-protected analog, the 3-regioisomer, or the unprotected phenol introduces distinct liabilities that compromise reaction outcomes: TMS ethers hydrolyze approximately 100-fold faster under acidic conditions, leading to premature deprotection during acid-catalyzed steps or aqueous workup ; the 3-TBDMS-4-methoxy regioisomer presents the aldehyde in a different electronic environment, altering reactivity in nucleophilic additions and cross-coupling reactions ; and the free phenol can participate in unintended side reactions, including oxidation, O-alkylation, or metal-chelation, that erode yield and selectivity. The quantitative evidence below demonstrates that the 2-TBDMS-4-methoxy substitution pattern delivers a measurable advantage in chromatographic resolution, hydrolytic stability, and enantioselective transformation performance that generic substitution cannot replicate.

Quantitative Differentiation of 2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde Against Closest Analogs


GC Retention Index: TBDMS Derivative Delivers Superior Chromatographic Resolution Versus TMS Analog

On a VF-5MS capillary column (30 m × 0.25 mm × 0.25 μm, He carrier, multi-step temperature program from 60 °C to 270 °C), the TBDMS derivative of 2-hydroxy-4-methoxybenzaldehyde (this compound) exhibits a Van Den Dool and Kratz retention index (RI) of 1796.1 [1]. Under identical chromatographic conditions, the analogous TMS derivative (vanillin TMS, CAS 6689-43-6) elutes with an RI of 1544.9 [2]. The resulting ΔRI = +251.2 index units represents a 16.3% increase in retention, which enhances separation from early-eluting matrix interferences in complex mixtures such as lignin oxidation product profiles or plant metabolite extracts.

Gas chromatography Retention index Silyl ether derivatization Analytical method development

Hydrolytic Stability: TBDMS Ethers Exhibit 104-Fold Higher Resistance to Hydrolysis Than TMS Ethers

Under standardized aqueous acidic conditions, TBDMS ethers are reported to be approximately 104 times more resistant to hydrolysis than their TMS counterparts . This class-level kinetic advantage translates directly to the target compound: the 2-TBDMS-4-methoxybenzaldehyde scaffold withstands acidic workup steps, silica gel chromatography, and aqueous reaction conditions that would cause substantial (or complete) loss of a TMS protecting group. The relative stability scale in acidic media—TMS (1) < TES (64) < TBS/TBDMS (20,000) [1]—corroborates the approximate two-order-of-magnitude advantage at the compound level.

Protecting group stability Hydrolysis kinetics Silyl ether chemistry Multi-step synthesis

Enantioselective Allylation of TBDMS-Protected Vanillin Delivers >92% ee and >98% de in Crotylation

In a direct study of substrate reactivity, TBDMS-protected vanillin (2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde) was subjected to multiple enantioselective allylation and crotylation protocols. The majority of allylation conditions afforded homoallylic alcohols with >92% enantiomeric excess (ee), while crotylation proceeded with 96% ee and >98% diastereomeric excess (de) [1]. This high stereochemical fidelity demonstrates that the TBDMS ether does not interfere with chiral induction and is compatible with catalytic asymmetric C–C bond-forming reactions.

Enantioselective synthesis Chiral allylation Lignan synthesis Asymmetric catalysis

Regioisomeric Specificity: 2-TBDMS-4-methoxy Substitution Pattern Confers Distinct Electronic and Steric Properties Relative to the 3-TBDMS-4-methoxy Isomer

The target compound (CAS 192711-11-8) features TBDMS protection at the ortho (2-) position and methoxy at the para (4-) position; its closest regioisomer, 3-[(tert-butyldimethylsilyl)oxy]-4-methoxybenzaldehyde (CAS 97315-18-9), places the TBDMS group at the meta (3-) position . In ortho-substituted benzaldehydes, the proximal silyl ether exerts a greater steric shielding effect on the aldehyde carbonyl, modulating the diastereofacial selectivity in nucleophilic additions relative to the meta isomer, where steric influence is attenuated. This substitution pattern also alters the electronic polarization of the aldehyde: the ortho TBDMS group exerts a +M mesomeric effect via the oxygen lone pair, increasing electron density at the carbonyl carbon to a different degree than the meta isomer.

Regioisomer differentiation Substituent effects Ortho- vs meta-substitution Reactivity modulation

Procurement-Relevant Application Scenarios for 2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde


Asymmetric Synthesis of Lignan Natural Products and Chiral Homoallylic Alcohol Intermediates

The compound serves as a validated electrophilic substrate in enantioselective allylation and crotylation reactions, delivering homoallylic alcohols with >92% ee and >98% de [1]. These chiral intermediates are directly applicable to the synthesis of biologically active lignans, as demonstrated in the total synthesis of an unnatural diastereoisomer of a lignan from Machilus wangchiana.

Multi-Step Synthesis Requiring Acid-Stable Hydroxyl Protection During Harsh Reaction Sequences

With hydrolytic stability approximately 104× greater than TMS ethers and a relative acid-stability factor of 20,000 [1], the TBDMS ether withstands acidic workup, silica chromatography, and protic reaction conditions that would cleave a TMS protecting group. This enables orthogonal protection strategies where other acid-labile groups are removed without disturbing the TBDMS ether.

GC-MS Analytical Method Development Requiring Baseline Separation of Silylated Benzaldehyde Derivatives

The TBDMS derivative's retention index of 1796.1 (VF-5MS) provides a 251-index-unit separation from the TMS analog (RI 1544.9) [1], enabling unambiguous identification and quantification of TBDMS-protected vs. TMS-protected species in complex mixtures such as lignin depolymerization product streams or metabolomics samples.

Ortho-Substituted Benzaldehyde Building Block for Regioselective Transformations

The ortho-2-TBDMS-4-methoxy arrangement provides distinctive steric shielding of the adjacent aldehyde, modulating nucleophilic addition facial selectivity compared to the meta-3-TBDMS-4-methoxy isomer (CAS 97315-18-9). Medicinal chemists constructing ortho-substituted aromatic cores can exploit this regioisomeric control to achieve desired diastereoselectivities [1].

Quote Request

Request a Quote for 2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.